Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoroacetate group attached to a 3,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with ethyl difluoroacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoroacetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The difluoroacetate group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The 3,4-dimethoxyphenyl ring can further enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a 3,4-dimethoxyphenyl ring but different core structure.
Uniqueness: Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate is a synthetic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H14F2O4 and a molecular weight of approximately 262.24 g/mol. The structure features a difluoroacetate moiety attached to a dimethoxyphenyl group, which is significant for its biological activity. The compound appears as a white to off-white powder and is soluble in organic solvents .
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may alter the activity of certain pathways involved in inflammation and cancer progression .
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties . In vitro tests demonstrated moderate cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve the inhibition of tubulin polymerization, which disrupts cancer cell division and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects . Research shows that it may inhibit pro-inflammatory cytokines and reduce inflammatory responses in animal models. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .
Safety Profile
A hazard assessment indicates that this compound is not classified as a skin sensitizer and exhibits low toxicity levels. The No Observed Adverse Effect Level (NOAEL) was determined to be 320 mg/kg/day in repeated dose toxicity studies in rats .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
Compound | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C₁₂H₁₄F₂O₄ | Difluoromethyl group; dimethoxy substitution | Anticancer; anti-inflammatory |
3-(3,4-Dimethoxyphenyl)-propionic acid | C₁₁H₁₄O₄ | Longer carbon chain | Limited biological data |
3,4-Dimethoxyphenylacetic acid | C₉H₁₀O₄ | Lacks fluorine substituents | Mild anti-inflammatory effects reported |
Case Studies
- Anticancer Activity Study : A study conducted on A549 and HeLa cell lines showed that treatment with this compound led to significant reductions in cell viability compared to control groups. The IC50 values were determined to be around 25 µM for A549 cells and 30 µM for HeLa cells .
- Inflammation Model Study : In a murine model of inflammation induced by carrageenan injection, administration of this compound significantly reduced paw edema compared to untreated controls. This effect was attributed to the inhibition of inflammatory mediators such as TNF-α and IL-6.
Properties
Molecular Formula |
C12H14F2O4 |
---|---|
Molecular Weight |
260.23 g/mol |
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H14F2O4/c1-4-18-11(15)12(13,14)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3 |
InChI Key |
KIUUOJGOSVSJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)OC)(F)F |
Origin of Product |
United States |
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